molecular formula C15H14O4 B10844312 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one

4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one

Cat. No.: B10844312
M. Wt: 258.27 g/mol
InChI Key: UDCMJKJFGCMHHR-UHFFFAOYSA-N
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Description

4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetone. The mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, it may inhibit DNA gyrase, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory actions .

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one.

    4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Another derivative with potential biological activities.

    7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.

Uniqueness: this compound is unique due to its specific structural features and the presence of the oxocyclopentyloxy group.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-methyl-7-(2-oxocyclopentyl)oxychromen-2-one

InChI

InChI=1S/C15H14O4/c1-9-7-15(17)19-14-8-10(5-6-11(9)14)18-13-4-2-3-12(13)16/h5-8,13H,2-4H2,1H3

InChI Key

UDCMJKJFGCMHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=O

Origin of Product

United States

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